1-[2-[(5-Phenylfuran-2-yl)methylamino]ethylamino]propan-2-ol;dihydrochloride
Description
1-[2-[(5-Phenylfuran-2-yl)methylamino]ethylamino]propan-2-ol;dihydrochloride is a complex organic compound that features a furan ring, a phenyl group, and an amino alcohol structure
Properties
IUPAC Name |
1-[2-[(5-phenylfuran-2-yl)methylamino]ethylamino]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.2ClH/c1-13(19)11-17-9-10-18-12-15-7-8-16(20-15)14-5-3-2-4-6-14;;/h2-8,13,17-19H,9-12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTRGKQFXJVIHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNCC1=CC=C(O1)C2=CC=CC=C2)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-[(5-Phenylfuran-2-yl)methylamino]ethylamino]propan-2-ol;dihydrochloride typically involves multi-step organic reactions. The synthetic route may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Introduction of the amino group: This can be done through reductive amination or nucleophilic substitution reactions.
Formation of the amino alcohol:
Formation of the dihydrochloride salt: The final compound is often converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[2-[(5-Phenylfuran-2-yl)methylamino]ethylamino]propan-2-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
1-[2-[(5-Phenylfuran-2-yl)methylamino]ethylamino]propan-2-ol;dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-[(5-Phenylfuran-2-yl)methylamino]ethylamino]propan-2-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to receptors: The compound can bind to specific receptors in the body, leading to a biological response.
Inhibition of enzymes: The compound can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Modulation of signaling pathways: The compound can modulate signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
1-[2-[(5-Phenylfuran-2-yl)methylamino]ethylamino]propan-2-ol;dihydrochloride can be compared with similar compounds, such as:
1-[2-(Phenylmethylamino)ethylamino]propan-2-ol: This compound lacks the furan ring, which may affect its biological activity and chemical reactivity.
1-[2-(Furan-2-ylmethylamino)ethylamino]propan-2-ol: This compound lacks the phenyl group, which may affect its binding affinity to receptors and enzymes.
1-[2-(Methylamino)ethylamino]propan-2-ol: This compound lacks both the furan ring and the phenyl group, which may significantly alter its chemical and biological properties.
The presence of the furan ring and the phenyl group in 1-[2-[(5-Phenylfuran-2-yl)methylamino]ethylamino]propan-2-ol;dihydrochloride makes it unique and may contribute to its specific biological activity and chemical reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
